2,2,5,6,6-Pentamethylhepten-3-one
Description
Properties
CAS No. |
21451-78-5 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-2,2,5,6,6-pentamethylhept-4-en-3-one |
InChI |
InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3/b9-8+ |
InChI Key |
JDSKGLJSYUSELX-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C(C)(C)C)/C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE typically involves the use of specific reagents and catalysts under controlled conditions. One common method includes the aldol condensation reaction, where appropriate aldehydes and ketones are reacted in the presence of a base to form the desired product. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as catalytic hydrogenation and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism by which (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through binding to enzymes or receptors, altering their function and leading to the observed effects. The exact pathways can vary depending on the specific application and the derivative compounds involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
2.2,4,4-Tetramethyl-3-pentanone
- CAS : 815-24-7
- Formula : C₉H₁₆O
- Molecular Weight : 140.23 g/mol .
- Key Differences: Shorter carbon chain (pentanone vs. heptenone). Lacks a double bond, resulting in lower steric hindrance and higher conformational flexibility. Fewer methyl groups (four vs. five), reducing hydrophobic interactions.
5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one
- CAS : 61282-89-1
- Formula : C₈H₉F₇O
- Molecular Weight : 254.15 g/mol .
- Key Differences :
- Fluorine substituents enhance electronegativity and polarity, increasing resistance to oxidation.
- Reduced methyl groups (one methyl vs. five) but higher molecular weight due to fluorine atoms.
5-(2-Hydroxyphenyl)-2,2,5,6,6-pentamethylheptan-3-one
- CAS : 61393-24-6
- The hydroxyl group increases hydrogen-bonding capacity, affecting solubility in polar solvents .
Comparative Data Table
| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|---|
| 2,2,5,6,6-Pentamethylhepten-3-one | 3205-31-0 | C₁₂H₂₂O | 182.3 | 5 methyl, hept-4-en-3-one | α,β-unsaturated ketone |
| 2,2,4,4-Tetramethyl-3-pentanone | 815-24-7 | C₉H₁₆O | 140.23 | 4 methyl, saturated ketone | Saturated ketone |
| Heptafluoro-4-methylheptan-3-one | 61282-89-1 | C₈H₉F₇O | 254.15 | 1 methyl, 7 fluorine | Fluorinated ketone |
| 5-(2-Hydroxyphenyl)-...heptan-3-one | 61393-24-6 | Not provided | Not provided | Hydroxyphenyl, 5 methyl | Aromatic ketone |
Notes and Considerations
- Further experimental or subscription-based data (e.g., NIST) may be required for comprehensive analysis .
- Safety : While mentions safety information, detailed hazard classifications (e.g., GHS) are unavailable in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
